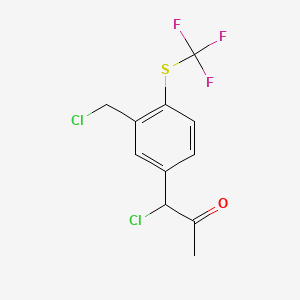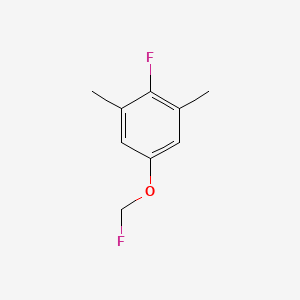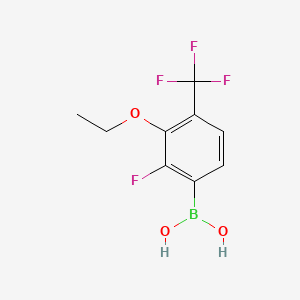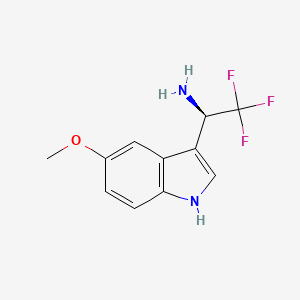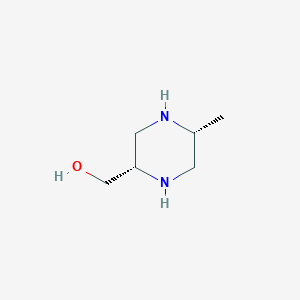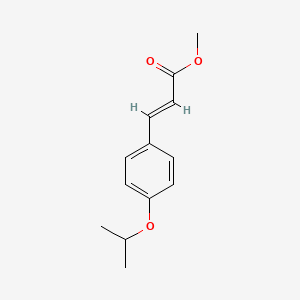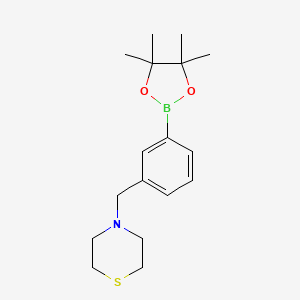![molecular formula C16H16BrN3O B14035382 3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, an isopropyl group, a methyl group, and a phenyl group attached to the pyrazolo[1,5-A]pyrimidine core. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-5-phenylpyrazole with isopropylamine, followed by cyclization with 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
科学的研究の応用
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
作用機序
The mechanism of action of 3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Thioglycoside Derivatives: Compounds with a thioglycoside moiety attached to the pyrazolo[1,5-A]pyrimidine scaffold.
Uniqueness
3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one is unique due to the specific combination of substituents on the pyrazolo[1,5-A]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C16H16BrN3O |
|---|---|
分子量 |
346.22 g/mol |
IUPAC名 |
3-bromo-4-methyl-5-phenyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16BrN3O/c1-10(2)13-14(11-7-5-4-6-8-11)19(3)15-12(17)9-18-20(15)16(13)21/h4-10H,1-3H3 |
InChIキー |
CLRCETXIPIZRNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C2=C(C=NN2C1=O)Br)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
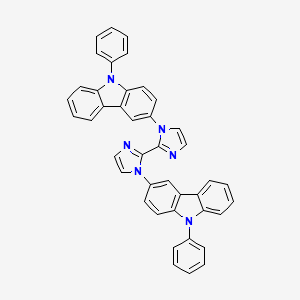
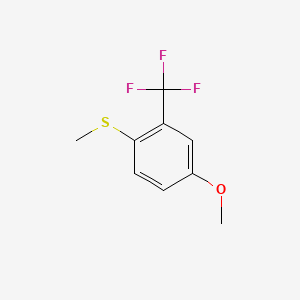
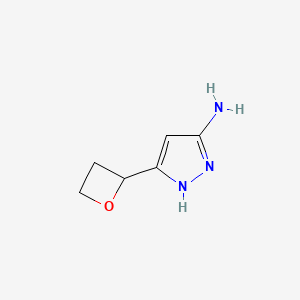
![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)
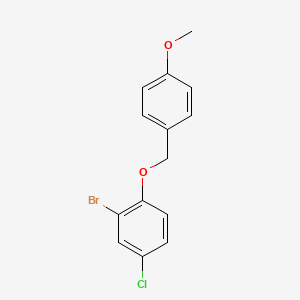
![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
